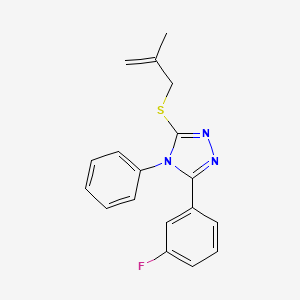

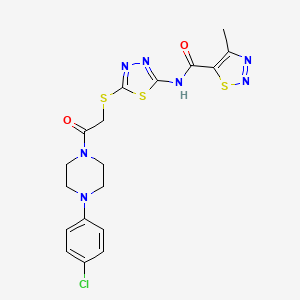

![molecular formula C20H14F3N5O2S B2525401 N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894034-18-5](/img/structure/B2525401.png)

N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a derivative of thiazolo[3,2-b][1,2,4]triazole, a heterocyclic scaffold that has been extensively studied due to its potential pharmacological properties. Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit a range of biological activities, including antiallergy, anticancer, and antifungal effects .

Synthesis Analysis

The synthesis of related thiazolo[3,2-b][1,2,4]triazole derivatives typically involves the condensation of aminothiazoles with various reagents such as ethyloxalyl chloride to produce thiazolyloxamates, which have shown significant antiallergy activity . Another approach for synthesizing thiazolo[3,2-b][1,2,4]triazoles with chiral centers involves asymmetric Mannich-type additions, which proceed with high diastereoselectivity and good chemical yields . These methods provide a foundation for the synthesis of complex molecules like N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide.

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives is characterized by the presence of a thiazole ring fused to a triazole ring. Substituents on the phenyl rings and the thiazole moiety play a crucial role in determining the biological activity of these compounds. For instance, the presence of fluorine atoms, as seen in the compound of interest, is known to influence the pharmacokinetic properties and can enhance the biological activity .

Chemical Reactions Analysis

Thiazolo[3,2-b][1,2,4]triazole derivatives can undergo various chemical reactions depending on their functional groups. For example, the oxamic acid derivatives can be hydrolyzed to enhance their activity . The presence of halogen substituents, such as fluorine, can also facilitate further chemical modifications, which can be exploited to synthesize compounds with desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives are influenced by their molecular structure. The introduction of fluorine atoms can affect the lipophilicity and metabolic stability of these compounds. The presence of multiple aromatic rings and heteroatoms can also impact the solubility and the ability to form hydrogen bonds, which are important for their interaction with biological targets .

Scientific Research Applications

Synthesis and Structural Characterization

- Synthesis and structural characterization of isostructural compounds, showcasing the methodological advancements in crystallization and structure determination through single crystal diffraction, provide foundational knowledge for designing molecules with specific physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial and Anticancer Agents

- Novel compounds have been synthesized as cytotoxic agents, characterized by infrared, proton nuclear magnetic resonance, mass spectral data, elemental analysis, and X-ray powder diffraction. These developments underscore the potential of thiazolo and triazol-based compounds in developing new antimicrobial and anticancer therapies (Gündoğdu, Aytaç, Müller, Tozkoparan, & Kaynak, 2017).

Biological Activity Investigations

- Research on hybrid molecules containing penicillanic or cephalosporanic acid moieties and their biological activities highlights the exploration of these compounds for antimicrobial, antilipase, and antiurease activities. This indicates a broad spectrum of pharmacological targets for derivatives of complex molecules like N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antiviral and Antidiabetic Applications

- The synthesis and biological evaluation of derivatives for anti-HSV-1, cytotoxic, antidiabetic, and antimicrobial activities provide insights into the potential therapeutic uses of these compounds. This research area demonstrates the versatility of thiazolo[3,2-b][1,2,4]triazol derivatives in treating various diseases, including viral infections and diabetes (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011; Faidallah, Khan, & Asiri, 2011).

Neurokinin-1 Receptor Antagonist

- The development of an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration. This research highlights the potential for developing therapeutic agents targeting the neurokinin-1 receptor, which could have implications for treating emesis and depression (Harrison et al., 2001).

properties

IUPAC Name |

N'-(2,5-difluorophenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5O2S/c21-12-3-1-11(2-4-12)17-26-20-28(27-17)14(10-31-20)7-8-24-18(29)19(30)25-16-9-13(22)5-6-15(16)23/h1-6,9-10H,7-8H2,(H,24,29)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZRLNMOQWHEQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=C(C=CC(=C4)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]propanamide](/img/structure/B2525321.png)

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)

![N-[1-(3-Cyanophenyl)-2-methoxyethyl]but-2-ynamide](/img/structure/B2525333.png)

![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)

![3-(hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525336.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2525337.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2525341.png)